N-(pyridin-2-yl)piperidine-4-carboxamide is a chemical compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug design. This compound combines a piperidine ring with a pyridine moiety, offering unique properties that can be exploited in various biological contexts. The carboxamide functional group enhances its solubility and reactivity, making it a candidate for further research in pharmacology.
N-(pyridin-2-yl)piperidine-4-carboxamide falls under the category of heterocyclic compounds, specifically classified as a piperidine derivative. Its structure features both nitrogen-containing rings, which are common in many biologically active compounds, making it a subject of interest in medicinal chemistry.
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyridine derivatives with piperidine-4-carboxylic acid or its derivatives. Various synthetic routes have been proposed, including:
For instance, one method involves dissolving piperidine in a solvent like dichloromethane, followed by the addition of pyridine derivatives and acylating agents. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion before purification through column chromatography .
The molecular structure of N-(pyridin-2-yl)piperidine-4-carboxamide can be represented as follows:
This structure includes:
The InChI representation for this compound is:
This notation provides a detailed description of the compound's connectivity and stereochemistry.
N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical transformations, including:
Common reagents used include:
The mechanism of action for N-(pyridin-2-yl)piperidine-4-carboxamide is primarily linked to its interaction with biological targets:
Research indicates that modifications on the phenyl ring adjacent to the piperidine significantly affect the biological activity of these compounds, suggesting structure–activity relationships that are critical for drug design .
N-(pyridin-2-yl)piperidine-4-carboxamide is typically characterized by:
Key chemical properties include:
N-(pyridin-2-yl)piperidine-4-carboxamide has several scientific applications:
N-(pyridin-2-yl)piperidine-4-carboxamide is the systematic IUPAC name for this carboxamide derivative. The molecular formula is C₁₁H₁₅N₃O for the free base, with a molecular weight of 205.26 g/mol. Its hydrochloride salt form (CAS 1837176-30-3) has the formula C₁₁H₁₇Cl₂N₃O and a molecular weight of 278.18 g/mol [1] [5]. The core structure consists of a piperidine ring connected via a carboxamide linker to a pyridine ring, a scaffold recurrent in kinase inhibitors and antiviral agents [3] [9].
Table 1: Key Identifiers of N-(pyridin-2-yl)piperidine-4-carboxamide
Property | Free Base | Dihydrochloride Salt |
---|---|---|
IUPAC Name | N-(pyridin-2-yl)piperidine-4-carboxamide | N-(pyridin-2-yl)piperidine-4-carboxamide dihydrochloride |
CAS Number | 110105-31-2 | 1837176-30-3 |
Molecular Formula | C₁₁H₁₅N₃O | C₁₁H₁₇Cl₂N₃O |
Molecular Weight (g/mol) | 205.26 | 278.18 |
Canonical SMILES | C1CNCCC1C(=O)NC2=CC=CC=N2 | Cl.Cl.O=C(NC1=NC=CC=C1)C1CCNCC1 |
The compound features three distinct moieties:
Conformational stability is governed by intramolecular interactions. The dihedral angle between the piperidine-C4 and the carboxamide carbonyl affects binding to biological targets; a trans conformation optimizes interactions in kinase active sites [3]. Substituents at the piperidine N1 (e.g., pyrrolo[2,3-d]pyrimidinyl groups) restrict flexibility, enhancing target selectivity [3] [4].
Isomeric diversity significantly influences bioactivity:
Table 2: Impact of Piperidine Substituents on Kinase Inhibition
Substituent (R) | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
---|---|---|---|
4-Chlorobenzyl | 6.0 ± 1.5 | 168 ± 36 | 28 |
2,4-Dichlorobenzyl | 8.5 (7, 10) | 1300 (1300, 1300) | 153 |
4-tert-Butylbenzyl | 27 ± 18 | 3400 (3200, 3600) | 126 |
2-Naphthyl | 7.0 | 490 | 70 |
Data sourced from PKB/PKA inhibition studies [3] [4].
X-ray crystallography reveals critical binding motifs:
Table 3: Crystallographic Data Summary
Parameter | Findings |
---|---|
Binding Site Interactions | Hydrogen bonds: carboxamide NH–Glu228 (PKBβ), carbonyl=O–Val230 |
Selectivity Determinant | Met282 (PKB) vs. Leu173 (PKA) alters hydrophobic pocket accessibility |
Conformational State | DFG-in (active) stabilized by pyridyl–Lys181 interaction |
Crystal System (Salt) | Monoclinic (dihydrochloride) |
These structural insights guide the design of analogs with improved kinase selectivity and drug-like properties [3] [4] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: